molecular formula C17H12ClN3OS2 B2880902 5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-96-4

5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2880902
CAS No.: 941927-96-4
M. Wt: 373.87
InChI Key: CSGOQGXMCDFNNR-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazoles are known for their rigid and coplanar structure with good electron-accepting tendency due to the presence of imine (C=N) groups and fused-heterocyclic rings . They are considered promising building blocks in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

The synthetic approach towards thiazolo[5,4-d]thiazoles involves a combination of three-step procedure: i -Ketcham reaction, ii – radical bromination, iii – Suzuki cross-coupling . The synthetic approach towards similar compounds is a combination of similar three-step procedure, differing from preparation of thiazolo[5,4-d]thiazoles in a final iii step utilizing Suzuki-type polymerization .


Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles have a fused (bi)heterocycle structure which is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[5,4-d]thiazoles include Ketcham reaction, radical bromination, and Suzuki cross-coupling .


Physical and Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles are known for their high oxidative stability and rigid planar structure . They also have reasonable HOMO and LUMO energy levels .

Scientific Research Applications

Synthesis and Antitumor Activity

Research into novel pyridazinone derivatives, including those containing the 1,3,4-thiadiazole moiety, has shown significant promise in antitumor activity. The synthesis of these compounds involves detailed characterization techniques such as NMR, HRMS, and IR spectroscopy, with some structures confirmed via X-ray diffraction analysis. Preliminary results have demonstrated that certain compounds exhibit superior inhibitory activity against specific cancer cell lines, suggesting their potential as anticancer agents. This area of research is critical for developing new therapeutic options against various cancer types (Qin et al., 2020).

Antibacterial and Antifungal Activities

The synthesis of new benzothiazole pyrimidine derivatives has been explored for their potential antibacterial and antifungal activities. These compounds have been screened in vitro against a range of pathogenic bacteria and fungi, with several showing excellent activity compared to standard drugs. This research underscores the importance of developing new antimicrobial agents to combat resistant strains, a growing concern in global health (Maddila et al., 2016).

Antioxidant Properties and DFT Calculation

Studies on pyrimidine derivatives have also included investigations into their antioxidant properties. Through Multicomponent Cyclocondensation Reactions (MCRs) and subsequent reactions, compounds have been synthesized and analyzed for their ability to inhibit corrosion and scavenge radicals. This research not only contributes to understanding the chemical properties of these compounds but also explores their potential applications in protecting against oxidative stress-related damage (Akbas et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[5,4-d]thiazole-based covalent organic frameworks (cofs), have been shown to exhibit photocatalytic activity . This suggests that the compound may interact with light-sensitive targets.

Mode of Action

The compound’s mode of action is likely related to its photocatalytic properties. Thiazolo[5,4-d]thiazole heterocycles, which are part of the compound’s structure, have been shown to play a role in photocatalysis . Photocatalysis involves the absorption of light by the compound, leading to the generation of electron-hole pairs. These can then participate in various chemical reactions .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, in the case of photocatalysis, the generated electron-hole pairs can react with other molecules, leading to their oxidation or reduction . This can affect a variety of biochemical pathways, depending on the specific molecules involved.

Result of Action

The result of the compound’s action can vary depending on the specific targets and pathways involved. In the case of photocatalysis, the compound can facilitate various chemical reactions, leading to the production of new molecules . This can have various molecular and cellular effects, depending on the specific reactions involved.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s photocatalytic activity can be influenced by factors such as light intensity and wavelength . Additionally, factors such as pH can influence the compound’s solubility and stability .

Future Directions

There is plenty of room for improvement and broadening of the material scope of thiazolo[5,4-d]thiazoles . Their high potential has been widely recognized, notably in the field of organic photovoltaics .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGOQGXMCDFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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